molecular formula C13H20N2O2 B12786499 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide CAS No. 5429-36-7

2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide

Cat. No.: B12786499
CAS No.: 5429-36-7
M. Wt: 236.31 g/mol
InChI Key: RVFKAINYSLXGCD-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is an organic compound that features a diethylamino group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)aniline with diethylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typical.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Diethylamino)-N-(4-carboxyphenyl)acetamide.

    Reduction: Formation of 2-(Diethylamino)-N-(4-aminomethyl)phenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The acetamide group can also contribute to the overall stability and solubility of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)-N-(4-methylphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.

    2-(Diethylamino)-N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.

    2-(Diethylamino)-N-(4-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of the hydroxymethyl group.

Uniqueness

2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This structural feature may also contribute to its potential biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

5429-36-7

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(diethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)9-13(17)14-12-7-5-11(10-16)6-8-12/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17)

InChI Key

RVFKAINYSLXGCD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)CO

Origin of Product

United States

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